molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No.: B044717
CAS No.: 2524-64-3
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
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Description

Diphenyl chlorophosphate (DPCP, (PhO)₂P(O)Cl) is a commercially available organophosphorus reagent widely used in organic synthesis for phosphorylation and esterification reactions. With a molecular formula of C₁₂H₁₀ClO₃P and a molecular weight of 268.63 g/mol, DPCP is characterized by its two phenyl groups and a reactive phosphoryl chloride moiety. This structure enables it to act as an electrophilic phosphorus source, facilitating the formation of phosphoramidates, phosphoric esters, and other derivatives under mild conditions.

DPCP is prominently employed in:

  • Phosphoramidate synthesis: Reacting with amines (e.g., t-butylamine) to yield high-purity phosphoramidates (98% yield) .
  • Polymer chemistry: Serving as a "short-stop" reagent to terminate ring-opening polymerizations, enabling mechanistic studies via ³¹P NMR .
  • Pharmaceutical intermediates: Activating hydroxyl groups in drug synthesis (e.g., Sofosbuvir analogs) due to its ability to generate isolatable phosphate intermediates .
  • Antimicrobial agents: Forming urea/thiourea derivatives with significant antibacterial activity .

Its commercial availability (e.g., Tokyo Chemical Industry, Sigma-Aldrich) and versatility make it a staple in both academic and industrial laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl chlorophosphate can be synthesized through several methods. One common method involves the reaction of phenol with phosphorus oxychloride. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Another method involves the use of triphenylphosphine and trichlorophosphate, which react at elevated temperatures to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The reaction of phenol with phosphorus oxychloride is often preferred due to its efficiency and high yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl chlorophosphate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diphenyl phosphate and hydrochloric acid.

    Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve reactants and facilitate reactions.

    Catalysts: In some cases, catalysts such as triethylamine are used to enhance reaction rates.

Major Products Formed

    Phosphoramidates: Formed from the reaction with amines.

    Phosphates: Formed from the reaction with alcohols.

    Diphenyl Phosphate: Formed through hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Penem Antibiotics
DPCP serves as an important intermediate in the synthesis of penem antibiotics such as meropenem. The synthesis process involves the reaction of DPCP with other chemical compounds to produce active pharmaceutical ingredients (APIs) that are crucial for treating bacterial infections.

  • Case Study : A recent patent outlines a novel synthesis method for DPCP that improves yield and reduces environmental impact compared to traditional methods using phosphorus oxychloride and phenol . This method utilizes organic amines as catalysts and results in fewer by-products and lower energy consumption.

1.2 Other Pharmaceutical Compounds
In addition to penem antibiotics, DPCP is also used in the synthesis of other pharmaceutical compounds, including 4-biphenoxy diphenyl phosphate, which is utilized in various therapeutic applications.

Industrial Applications

2.1 Flame Retardants
DPCP is employed in the production of phosphorus-containing flame retardants. These materials are essential for enhancing the fire resistance of polymers used in construction, textiles, and electronics.

  • Table 1: Properties of Flame Retardants Derived from DPCP
PropertyValue
Density1.22 g/cm³
Flash Point95 °C
Solubility in WaterInsoluble
Toxicity LevelHighly toxic

2.2 Liquid Crystal Materials
DPCP is also used in the development of liquid crystal materials, which are critical for manufacturing displays in electronic devices such as televisions and smartphones. The incorporation of DPCP into these materials enhances their optical properties and stability.

Chemical Research Applications

3.1 Organic Synthesis
DPCP is utilized in various organic synthesis processes due to its reactivity and ability to introduce phosphorus functionality into organic molecules. It serves as a reagent in the preparation of phosphonates and phosphates that are valuable in synthetic organic chemistry.

  • Research Insight : Studies have demonstrated that DPCP can be effectively dechlorinated using tin and sodium compounds, leading to new organic products that can be explored for further applications .

3.2 Chemical Warfare Agent Decontamination
DPCP has been investigated for its potential use in the decontamination of chemical warfare agents due to its reactive nature. Research has focused on its ability to neutralize certain toxic agents, making it a candidate for protective measures in military applications.

Safety and Environmental Considerations

While DPCP has significant industrial and pharmaceutical applications, it poses safety risks due to its toxicity and corrosive nature. Proper handling protocols must be established to mitigate risks associated with skin contact, inhalation, or ingestion.

  • Regulatory Information : DPCP is classified as toxic and may cause severe irritation upon contact with skin or eyes . Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound.

Mechanism of Action

The mechanism of action of diphenyl chlorophosphate involves the transfer of the phosphoryl group to nucleophilic substrates. This process typically occurs through a nucleophilic substitution reaction, where the nucleophile attacks the phosphorus atom, displacing the chlorine atom. The resulting product is a phosphorylated compound, which can further participate in various biochemical and chemical pathways .

Comparison with Similar Compounds

The reactivity and applications of DPCP are best contextualized by comparing it with structurally related organophosphorus compounds. Below is a detailed analysis:

Chlorophosphate Esters

Diphenyl Chlorophosphate (DPCP)

  • Structure : (PhO)₂P(O)Cl
  • Applications :
    • High-yielding phosphoramidate synthesis (98% yield with t-butylamine) .
    • Beckmann rearrangement promoter at ambient temperature .
    • Short-stop reagent for polymer analysis (³¹P NMR) .
  • Advantages : Commercial availability, stability, and compatibility with diverse substrates.

Phenyl Dichlorophosphate ((PhO)P(O)Cl₂)

  • Structure : (PhO)P(O)Cl₂
  • Applications: Limited use in Beckmann rearrangements; requires prior synthesis .
  • Disadvantages : Less commonly employed due to higher reactivity and handling challenges.

Diethyl Chlorophosphate ((EtO)₂P(O)Cl)

  • Structure : (EtO)₂P(O)Cl
  • Applications :
    • Intermediate for phosphoric acid groups after deprotection .
  • Advantages : Smaller alkyl groups enhance solubility in polar solvents.
  • Disadvantages : Lower thermal stability compared to DPCP.

Dimethyl Chlorophosphate ((MeO)₂P(O)Cl)

  • Structure : (MeO)₂P(O)Cl
  • Applications :
    • Used in reactions requiring rapid deprotection of phosphate esters .
  • Disadvantages : Volatility limits its use in high-temperature reactions.

Diisopropyl Chlorophosphate ((iPrO)₂P(O)Cl)

  • Structure : (iPrO)₂P(O)Cl
  • Applications :
    • Phosphorylation in sterically hindered environments .
  • Advantages : Bulky isopropyl groups improve selectivity in crowded substrates.

Phosphite Esters

Diphenyl Phosphite (DPhP)

  • Structure : (PhO)₂P(O)H
  • Applications :
    • Reducing agent or precursor for phosphonate synthesis .
  • Key Difference : Lacks the phosphoryl chloride group, making it unsuitable for direct phosphorylation.

Phosphate Esters (DPCP Derivatives)

tert-Butylphenyl Diphenyl Phosphate

  • Structure : (PhO)₂P(O)O-(t-BuPh)
  • Applications :
    • Flame retardant or plasticizer in polymers .
  • Synthesis: Derived from DPCP via esterification with t-butylphenol.

Isopropylphenyl Diphenyl Phosphate

  • Structure : (PhO)₂P(O)O-(iPrPh)
  • Applications :
    • Flame retardant with improved thermal stability .

Data Table: Comparative Analysis of Key Chlorophosphates

Compound Molecular Weight (g/mol) Reactivity Key Applications Research Findings
This compound 268.63 Electrophilic phosphorylation Drug intermediates, polymers, antimicrobials 98% yield in phosphoramidate synthesis ; short-stop reagent
Phenyl dichlorophosphate 211.98 High reactivity, less selective Beckmann rearrangement Requires prior synthesis
Diethyl chlorophosphate 172.54 Moderate reactivity, polar solubility Deprotectable phosphate intermediates Used in hydrophilic modifications
Dimethyl chlorophosphate 144.49 Rapid deprotection Small-scale phosphorylation Limited thermal stability
Diisopropyl chlorophosphate 212.61 Sterically hindered reactions Specialty chemical synthesis Improved selectivity

Research Findings and Trends

  • Efficiency : DPCP outperforms phenyl dichlorophosphate in yield and substrate compatibility .
  • Polymer Chemistry : DPCP’s role in polymerization termination is unique among chlorophosphates .
  • Drug Synthesis : DPCP-derived intermediates are critical in antiviral and antimicrobial agents .
  • Structural Impact : Bulky aryl groups in DPCP enhance stability but may reduce reaction rates compared to alkyl chlorophosphates.

Biological Activity

Diphenyl chlorophosphate (DPhP) is an organophosphate compound that has garnered attention due to its biological activity and potential implications in toxicology, pharmacology, and environmental science. This article provides a comprehensive overview of the biological effects of DPhP, supported by research findings, case studies, and data tables.

This compound is a phosphorus-containing compound with the chemical formula C12H10ClO4PC_{12}H_{10}ClO_4P. It acts primarily as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine at synapses, causing overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphates, resulting in various toxicological effects.

Acute Toxicity

Acute exposure to DPhP can result in severe health effects, including:

  • Respiratory distress : High concentrations may cause necrosis of lung epithelium and pulmonary edema .
  • Gastrointestinal damage : Ingestion can lead to chemical burns in the oral cavity and gastrointestinal tract .
  • Neurological symptoms : Symptoms may include confusion, irritability, and impaired memory due to cholinergic overstimulation .

Chronic Toxicity

Chronic exposure has been linked to several long-term health effects:

  • Cognitive impairments : Repeated exposure may cause persistent neurochemical changes, leading to cognitive deficits .
  • Metabolic disruptions : Studies have shown that chronic DPhP exposure affects lipid metabolism and body weight regulation in animal models .

In Vivo Studies

A significant study characterized the toxicological properties of DPhP using FVB mice. The study involved both acute and chronic exposure scenarios:

  • Acute Exposure : Mice were subjected to high doses via oral gavage, leading to immediate respiratory issues and weight loss.
  • Chronic Exposure : Mice received lower doses through drinking water over several weeks. Results indicated disrupted fatty acid metabolism and down-regulation of genes involved in lipid catabolism, notably those regulated by peroxisome proliferator–activated receptor alpha (PPARα) .
Exposure TypeDose (mg/kg)DurationObserved Effects
Acute501 dayRespiratory distress, weight loss
Chronic105-17 weeksMetabolic disruption, reduced body weight

Case Studies

Several case studies have documented human exposures to DPhP through occupational hazards or environmental contamination. Symptoms observed include:

  • Neurological symptoms : Long-term workers exhibited signs of cognitive decline and mood disorders.
  • Respiratory issues : Patients exposed to high levels reported chronic cough and difficulty breathing long after exposure ceased .

Synthesis and Derivatives

Research has also focused on the synthesis of derivatives of this compound. For instance, novel urea and thiourea derivatives have been synthesized for their potential antimicrobial activity. These derivatives showed promising results in inhibiting bacterial growth against both Gram-positive and Gram-negative strains .

Antimicrobial Activity Table

Compound TypeTested StrainsActivity Level
Urea DerivativesStaphylococcus aureusModerate to High
Thiourea DerivativesEscherichia coliModerate

Q & A

Basic Research Questions

Q. What are the critical physical properties and safety considerations when handling diphenyl chlorophosphate (DCP) in laboratory settings?

  • Answer : DCP (C₁₂H₁₀ClO₃P, MW 268.63) has a boiling point of 314–316°C, density of 1.296 g/cm³, and flashpoint >112°C . It is classified as a corrosive substance (Risk Phrase R34: Causes burns) and requires handling in well-ventilated areas with PPE (gloves, goggles). Storage should avoid moisture, as hydrolysis can generate toxic byproducts. Safety protocols include neutralization of spills with sodium bicarbonate .

Q. How is DCP employed as an activating agent in esterification or condensation reactions?

  • Answer : DCP activates carboxylic acids or hydroxyl groups by forming reactive intermediates (e.g., acyloxyphosphonium salts). For example, in polycondensation, DCP reacts with carboxylic acids in the presence of bases like triethylamine or pyridine, enabling ester bond formation. This method is used to synthesize poly(ester-amide)s and drug intermediates (e.g., diphenylmethyl esters) . Typical conditions include DMF or pyridine as solvents at room temperature to reflux .

Advanced Research Questions

Q. What methodological approaches optimize polycondensation reactions using DCP?

  • Answer : Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity by stabilizing intermediates .
  • Stoichiometry : A 1:1 molar ratio of DCP to carboxylic acid ensures complete activation. Excess DCP may lead to side reactions.
  • Temperature : Reflux conditions (e.g., 80–120°C) accelerate reaction rates but require monitoring to prevent decomposition .
  • Workup : Precipitation in methanol removes unreacted DCP and byproducts . Higashi et al. achieved high-molecular-weight polyesters by optimizing these parameters .

Q. How does DCP participate in the Atherton–Todd reaction, and what intermediates are involved?

  • Answer : In the Atherton–Todd reaction, DCP reacts with amines or alcohols via nucleophilic substitution. The proposed mechanism involves a chlorophosphate intermediate (R-O-POCl₂), which reacts with nucleophiles (e.g., amines) to form phosphoramidates. Competitive hydrolysis with water or ethanol can occur, requiring strict control of solvent ratios (e.g., limited water content) and low temperatures (0°C) to favor kinetic products . Notably, intermediates like trichloromethylphosphonate are hypothesized but not always characterized .

Q. What are the kinetic considerations for DCP-mediated esterification in microreactor systems?

  • Answer : Continuous-flow microreactors enhance reaction efficiency by improving heat/mass transfer. For monobutyl chlorophosphate esterification, parameters include:

  • Residence time : Optimized to 2–5 minutes to maximize conversion .
  • Temperature : Elevated temperatures (50–70°C) reduce viscosity and improve mixing .
  • Catalyst concentration : Triethylamine (1.5–2.0 eq.) minimizes side reactions . Numerical simulations validate these parameters by modeling fluid dynamics and reaction kinetics .

Q. How can researchers address contradictions in reaction outcomes when using DCP versus other phosphorylating agents?

  • Answer : DCP’s selectivity depends on its electrophilicity and steric hindrance. Compared to phosphorus oxychloride (POCl₃), DCP is less reactive but offers better control in stereoselective reactions (e.g., tetrazole synthesis). For example, in N-aryl-2,2,2-trifluoroacetimidoyl chloride synthesis, DCP produces fewer side products than POCl₃ due to its bulkier phenyl groups . Methodological validation via NMR or HPLC is recommended to confirm product purity .

Properties

IUPAC Name

[chloro(phenoxy)phosphoryl]oxybenzene
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InChI

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
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InChI Key

BHIIGRBMZRSDRI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl
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Molecular Formula

C12H10ClO3P
Record name DIPHENYL CHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID2044892
Record name Diphenyl phosphorochloridate
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Molecular Weight

268.63 g/mol
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Physical Description

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIPHENYL CHLOROPHOSPHATE
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Record name Phosphorochloridic acid, diphenyl ester
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CAS No.

2524-64-3
Record name DIPHENYL CHLOROPHOSPHATE
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Synthesis routes and methods I

Procedure details

To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser, a nitrogen feed and a mechanical stirrer, 2 moles (188 g) phenol and 500 ml N,N-dimethyl acetamide (DMAc) were added. The mixture was heated to 70° C. and then stirred. The mixture was heated to a temperature of 90° C. and the stirring was continued until phenol was dissolved completely. To this solution was added slowly 1.5 mole (230 g) phosphoryl chloride (POCl3) within two hours. The evolution of HCl gas was detected immediately. The temperature was increased to 135-138° C. and maintained at the reflux temperature for 12 hours after the addition of POCl3 was completed. HCl evolution subsided. The mixture was then cooled to room temperature and purified with dichloromethane to yield liquid diphenoxy phosphoryl chloride [DPOC; (II′)]. Yield, 96%. Anal. Calcd. for C12H10PO3Cl: C, 53.53; H, 3.72; O, 17.84; P, 11.52; Cl, 13.28. Found: C, 53.49; H, 3.70; O, 17.64; P, 11.64; Cl, 13.53. EIMS, m/z: 251 (90. M+).
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Synthesis routes and methods II

Procedure details

To the reaction mixture of (1), there is added 188 g. phenol and the temperature is raised to 150°C. for 2 hours. The reaction mixture is alllowed to cool and stripped of phenyl phosphorodichloridate. Distillation of the residue affords principally diphenyl phosphorochloridate.
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Synthesis routes and methods III

Procedure details

Compound 6 (0.75 g) is first dissolved in refluxing dioxane, evaporated to dryness under reduced pressure, and then dissolved in 600 mL THF. The solution is cooled to -78° C. To this solution is slowly added 4.8 mL (2 eq) butyllithium solution, and the resultant cloudy mixture is stirred at 78° C. for 1 hour. A solution of 2.61 g (2.6 eq) diethyl chlorophosphate in 10 mL THF is then added dropwise. The mixture is maintained at -78° C. for three hours and then quenched by the dropwise addition of 10 mL distilled water, at which point the product precipitated from solution. The mixture is warmed to room temperature and filtered to give a white solid. The product is washed with distilled water, hot THF, toluene, ethanol, and DMF and dried under vacuum. Yield: 0.2 g. IR (cm-1): 3300-3150, 2966, 1601, 1492, 1389, 1280, 1216, 1120, 1030, 934, 844, 767.
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Compound 6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diphenyl chlorophosphate
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Diphenyl chlorophosphate
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Diphenyl chlorophosphate
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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